3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

DHODH inhibition constitutional isomerism quinolinone scaffold

Procure CAS 902507-40-8 as a constitutional isomer of Brequinar to diversify DHODH-independent screening decks. Its distinct 1,4-dihydroquinolin-4-one scaffold avoids Brequinar's DHODH-related toxicities. Predicted XLogP3 ~5.2 and low TPSA (~37 Ų) make it ideal for blood-brain barrier penetrant cascades. The para-fluorobenzyl moiety resists CYP450 hydroxylation, offering metabolic stability. MW 375.4 (<400 Da) suits fragment-based drug discovery and lead-like libraries.

Molecular Formula C23H15F2NO2
Molecular Weight 375.375
CAS No. 902507-40-8
Cat. No. B2524840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
CAS902507-40-8
Molecular FormulaC23H15F2NO2
Molecular Weight375.375
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H15F2NO2/c24-17-9-5-15(6-10-17)13-26-14-20(22(27)16-7-11-18(25)12-8-16)23(28)19-3-1-2-4-21(19)26/h1-12,14H,13H2
InChIKeyXYKPHAVVJFIKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one (902507-40-8) – Core Scaffold and Procurement Relevance


3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic fluorinated quinolinone derivative (C23H15F2NO2, MW 375.4 g/mol) bearing a 4-fluorobenzoyl substituent at position 3 and a 4-fluorobenzyl group at position 1 of the 1,4-dihydroquinolin-4-one core. This scaffold is structurally related to biologically active quinolinones investigated for hypoglycemic, antimalarial, and kinase-inhibitory activities [1]. The molecule is a constitutional isomer of the clinical DHODH inhibitor Brequinar (same molecular formula, different connectivity), immediately distinguishing it from the more extensively studied quinoline-4-carboxylic acid chemotype [2].

Why 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one Cannot Be Replaced by Common Quinolinone Analogs in Scientific Procurement


Quinolinone derivatives exhibit extreme sensitivity of biological activity to both the nature and position of N1-benzyl and C3-carbonyl substituents. SAR studies within the quinolinone class show that a methyl-to-fluoro substitution on the N1-phenyl ring can dramatically alter glucose consumption promotion in HepG2 cells, with optimized derivatives achieving up to 61% increase over control while close analogs may be inactive [1]. Similarly, the presence and position of fluorine atoms on the benzyl group modulate lipophilicity (XLogP3) and hydrogen-bond acceptor count, which directly influence membrane permeability, metabolic stability, and off-target binding profiles. Generic replacement with an unsubstituted benzyl or meta-fluoro analog therefore risks loss of the precise physicochemical signature required for a given screening or SAR campaign.

Quantitative Differentiation Evidence for 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one (902507-40-8)


Constitutional Isomerism vs. Brequinar: Scaffold-Level Differentiation for DHODH and Beyond

Target compound 902507-40-8 shares the exact molecular formula (C23H15F2NO2, MW 375.4) with the clinical DHODH inhibitor Brequinar (CAS 96187-53-0) but differs in core connectivity: Brequinar is a quinoline-4-carboxylic acid, whereas 902507-40-8 is a 1,4-dihydroquinolin-4-one with a 3-benzoyl substituent [1][2]. This constitutional isomerism implies fundamentally different pharmacophoric geometry and potential target engagement profiles, making 902507-40-8 a scaffold-hopping candidate for exploring DHODH-independent antiproliferative or anti-inflammatory pathways.

DHODH inhibition constitutional isomerism quinolinone scaffold

Calculated Lipophilicity and H-Bond Acceptor Profile vs. 1-Benzyl Analog (904432-91-3)

The target compound introduces a para-fluoro substituent on the N1-benzyl ring compared to the unsubstituted 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one (CAS 904432-91-3, PubChem CID 20864524). The additional fluorine atom increases the hydrogen-bond acceptor count from 4 to 5 (due to the C-F moiety acting as a weak H-bond acceptor) and raises the calculated XLogP3 from 4.8 to an estimated 5.2–5.3, based on the fragment contribution of aryl-F (πF = +0.4–0.5 log units) [1][2]. Increased lipophilicity correlates with enhanced membrane permeability but also potentially higher metabolic clearance.

lipophilicity XLogP3 hydrogen bond acceptor physicochemical profiling

Molecular Weight and Heavy Atom Count Advantage vs. 6-Fluoro Core-Substituted Analog (904433-65-4)

The 6-fluoro-substituted analog 6-fluoro-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one (CAS 904433-65-4, MF C23H14F3NO2, MW 393.36) possesses an additional fluorine on the quinolinone core, increasing molecular weight by 18 Da and heavy atom count from 28 to 29 compared to 902507-40-8 [1]. The lower molecular weight of 902507-40-8 (375.4 g/mol) keeps it below the commonly applied 400 Da threshold for lead-like properties, while the 6-fluoro analog exceeds this threshold when considering typical sulfonamide or amide conjugates. Additionally, the absence of the core fluorine reduces synthetic complexity by one step in the typical Gould-Jacobs or related cyclization sequence.

molecular weight heavy atom count drug-likeness synthetic tractability

Fluorine Substitution Position on N1-Benzyl Ring: Para-F vs. Meta-F Regioisomer Comparison

The target compound features para-fluorination on the N1-benzyl ring, in contrast to the meta-fluorinated regioisomer 3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. In drug metabolism, para-substituted fluoroarenes are generally more resistant to CYP450-mediated oxidative defluorination than ortho- or meta-substituted analogs [1][2]. This positional difference translates into differential metabolic soft-spot profiles: para-fluoro substituents block the preferred site of aromatic hydroxylation, whereas meta-fluoro substitution leaves the para-position available for CYP-mediated oxidation. Quantitative in vitro microsomal stability data are not available for either compound, but class-level SAR from fluorinated drug candidates supports a longer metabolic half-life for para-substituted fluorobenzyl moieties.

regioisomerism fluorine position effect metabolic stability CYP450

Recommended Research and Industrial Application Scenarios for 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one (902507-40-8)


Scaffold-Hopping Library Design Targeting DHODH-Independent Antiproliferative Pathways

Procure 902507-40-8 as a constitutional isomer of Brequinar to diversify screening decks focused on dihydroorotate dehydrogenase (DHODH)-independent anticancer mechanisms. The distinct 1,4-dihydroquinolin-4-one scaffold topology provides a complementary chemical starting point for hit identification campaigns aiming to avoid the known DHODH-related toxicities of Brequinar [1][2].

CNS-Penetrant Lead Generation Requiring Elevated Lipophilicity

Utilize the predicted XLogP3 of ~5.2 and low topological polar surface area (estimated TPSA ~37 Ų) of 902507-40-8 to select this compound for blood-brain barrier penetrant screening cascades. The para-fluorobenzyl substitution enhances CNS multiparameter optimization (MPO) scores compared to the less lipophilic 1-benzyl analog (XLogP3 = 4.8) [1].

Metabolic Stability-Optimized Fluoroquinolinone Probe Synthesis

Start synthetic elaboration from 902507-40-8 for medicinal chemistry programs requiring a metabolically stabilized fluorobenzyl moiety. The para-fluoro substituent is expected to resist CYP450-mediated hydroxylation, providing an advantage over meta-fluoro or unsubstituted benzyl analogs in in vitro microsomal stability assays [1][2].

Fragment-Elaboration and Rule-of-Three-Compliant Library Construction

Incorporate 902507-40-8 (MW 375.4, 28 heavy atoms) into fragment-based drug discovery (FBDD) libraries as a lead-like starting point. Its molecular weight falls below the 400 Da threshold, and its absence of a core fluorine provides more synthetic handles for subsequent fragment growing, merging, or linking strategies compared to the heavier 6-fluoro analog (MW 393.36) [1].

Quote Request

Request a Quote for 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.